molecular formula C13H22N2O3 B1528033 Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1160247-14-2

Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B1528033
CAS No.: 1160247-14-2
M. Wt: 254.33 g/mol
InChI Key: HQXARKCBWUAVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance in Spirocyclic Chemistry

The structural architecture of this compound exemplifies the fundamental principles that make spirocyclic compounds uniquely valuable in modern chemistry. Spirocyclic compounds are distinguished by their twisted structures containing two or more rings that share a single quaternary spiro atom, creating naturally occurring three-dimensional geometries that can reduce conformational entropy penalties associated with target binding. The spiro center in these compounds inherently produces diverse three-dimensional shapes that cannot be achieved through traditional acyclic or monocyclic architectures, representing a significant advancement in molecular design strategies.

The azaspiro[2.5]octane core of this compound demonstrates several important structural features that contribute to its chemical significance. The incorporation of a nitrogen atom within the spirocyclic framework creates additional opportunities for hydrogen bonding and electrostatic interactions while maintaining the rigid geometric constraints that characterize spiro compounds. The perpendicular arrangement of the two ring systems results in suppression of molecular interactions between π-systems, which can enhance solubility and prevent the formation of excimers often observed in solid-state fluorescent compounds. This structural arrangement also leads to enhanced molecular rigidity, which can inhibit crystallization and improve the compound's utility in various applications.

The specific ring strain energy characteristics of the azaspiro[2.5]octane system have been extensively studied, revealing important insights into the compound's reactivity and stability profiles. Research indicates that the three-membered cyclopropane ring contributes significant ring strain energy, which decreases as ring size increases to five atoms and approaches zero for six-membered rings. This strain energy profile influences the compound's chemical reactivity and can be exploited in synthetic transformations to access diverse molecular frameworks. The substitution patterns possible within this spirocyclic system allow for fine-tuning of both electronic and steric properties, making it an ideal platform for systematic structure-activity relationship studies.

Crystallographic and computational studies have revealed that the carbamoyl substituent in this compound can participate in robust hydrogen-bonding networks, creating distinct crystal packing arrangements compared to fluorinated or other analogs. The directional nature of hydrogen bonds formed by the carbamoyl group results in specific lattice parameters and intermolecular interactions that can influence the compound's solid-state properties and bioavailability characteristics. These structural features contribute to the compound's potential utility in pharmaceutical applications where controlled release or specific crystal forms are desired.

Role in Modern Medicinal Chemistry and Drug Design

The emergence of this compound in modern medicinal chemistry represents a significant shift toward three-dimensional molecular design principles that prioritize spatial configuration over traditional flat, aromatic scaffolds. Contemporary drug discovery efforts increasingly recognize that the spatial orientation of molecules, particularly their stereochemistry, plays crucial roles in determining pharmacological effects and pharmacokinetics. The spirocyclic architecture of this compound addresses several key challenges in modern drug design, including the need for improved selectivity, enhanced metabolic stability, and reduced off-target effects.

Recent pharmaceutical research has demonstrated that spirocyclic compounds like this azaspiro derivative can significantly improve drug-like properties through their unique three-dimensional geometries. The rigid conformational features inherent to spirocyclic structures can enhance binding affinity and selectivity for specific biological targets while simultaneously improving physicochemical properties such as solubility and permeability. Studies have shown that the introduction of spirocyclic motifs into bioactive compounds can address multiple challenges in drug discovery, from restricting conformation to induce better target fit to modulation of pharmacokinetic properties.

The compound's carbamoyl functionality provides additional advantages in medicinal chemistry applications, particularly in terms of hydrogen bonding capacity and metabolic stability. Research indicates that carbamoyl groups can serve as both hydrogen bond donors and acceptors, enhancing solubility in polar environments and facilitating interactions with biological targets. This dual functionality makes the compound particularly valuable for applications requiring specific binding interactions with protein targets or nucleic acids. The tert-butyl protecting group offers synthetic versatility, allowing medicinal chemists to modify the compound's properties through controlled deprotection and subsequent functionalization reactions.

Clinical development programs have increasingly incorporated spirocyclic scaffolds like the azaspiro[2.5]octane system into their compound libraries, recognizing their potential for addressing unmet medical needs. The occurrence of spirocyclic motifs in clinical candidates and approved drugs has risen significantly, reflecting the improvement of drug-like properties that can be achieved by introducing these three-dimensional systems into bioactive compounds. Pharmaceutical companies have invested substantial resources in developing synthetic methodologies and building blocks that provide access to diverse spirocyclic architectures, with compounds like this compound serving as key intermediates in these efforts.

The compound has found particular utility in the development of therapeutics targeting complex neurological and metabolic disorders, where traditional pharmaceutical approaches have faced significant challenges. Research programs focusing on glucagon-like peptide-1 receptor agonists have identified 6-azaspiro[2.5]octane derivatives as promising scaffolds for developing orally bioavailable small-molecule therapeutics. These applications demonstrate the compound's potential for addressing critical healthcare needs while providing advantages over existing peptide-based therapeutics in terms of patient compliance and formulation flexibility.

Historical Context of Azaspiro[2.5]octane Derivatives

The historical development of azaspiro[2.5]octane derivatives traces back to fundamental discoveries in spirocyclic chemistry that began in the early twentieth century. The first spirocyclic compound was identified by von Baeyer in 1900, marking the beginning of systematic investigation into these unique molecular architectures. This initial discovery established the foundation for understanding spiro compounds as a distinct class of chemical entities with properties significantly different from their acyclic and monocyclic counterparts. The recognition that spirocyclic structures could create naturally occurring three-dimensional geometries sparked continued interest in their synthesis and application across multiple chemical disciplines.

The evolution of azaspiro compound synthesis has been closely linked to advances in organic synthetic methodology and the growing understanding of structure-activity relationships in pharmaceutical research. Early synthetic approaches to azaspiro[2.5]octane systems relied on classical cyclization reactions and functional group manipulations, often requiring multiple synthetic steps and extensive purification procedures. The development of more efficient synthetic routes has been driven by increasing demand for these compounds as pharmaceutical intermediates and the recognition of their unique properties in biological systems. Modern synthetic approaches have focused on developing streamlined methodologies that provide reliable access to diverse azaspiro derivatives while minimizing the number of synthetic steps and purification requirements.

The pharmaceutical industry's interest in azaspiro[2.5]octane derivatives has grown significantly over the past several decades, driven by successful applications in drug discovery programs targeting various therapeutic areas. Historical examples include the development of muscarinic acetylcholine receptor antagonists, where chiral 6-azaspiro[2.5]octane derivatives demonstrated potent and selective biological activity. These early successes established azaspiro compounds as valuable scaffolds for pharmaceutical research and encouraged further investigation into their potential applications across diverse therapeutic targets. The recognition that spirocyclic structures could provide advantages in terms of selectivity, potency, and pharmacokinetic properties has led to their incorporation into numerous drug discovery programs.

Recent developments in azaspiro[2.5]octane chemistry have been influenced by advances in computational modeling, synthetic methodology, and biological screening technologies. The ability to predict and understand the three-dimensional structure-activity relationships of these compounds has improved significantly, enabling more rational design approaches and reducing the reliance on empirical screening methods. Patent literature from recent years demonstrates the continued commercial interest in azaspiro derivatives, with applications ranging from pharmaceutical intermediates to agricultural chemicals and materials science. The development of this compound as a synthetic building block represents the culmination of decades of research into spirocyclic chemistry and reflects the sophisticated understanding of structure-property relationships that has emerged from this historical foundation.

Historical Milestone Year Significance
First spirocyclic compound discovered 1900 von Baeyer's initial discovery established spirocycles as distinct chemical entities
Development of systematic nomenclature Mid-1900s Standardized naming conventions enabled broader research collaboration
Recognition of pharmaceutical potential 1970s-1980s Early drug discovery applications demonstrated therapeutic value
Advanced synthetic methodologies 1990s-2000s Improved synthetic routes increased accessibility for pharmaceutical research
Clinical candidate development 2000s-2010s Multiple spirocyclic compounds entered clinical development programs
Computational design integration 2010s-Present Structure-based design approaches enhanced rational development
Compound Properties Value Reference
Molecular Formula C₁₃H₂₂N₂O₃
Molecular Weight 254.33 g/mol
Chemical Abstracts Service Number 1160247-14-2
Melting Point Range 55-59°C
Purity (typical commercial grade) ≥95%
Storage Temperature Refrigerated conditions

Properties

IUPAC Name

tert-butyl 2-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)8-9(13)10(14)16/h9H,4-8H2,1-3H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXARKCBWUAVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Steps

The preparation involves several critical steps, outlined below with reaction conditions and reagents:

Step Description Reagents and Conditions Notes
i) Wittig Reaction Formation of alkene intermediate Methyl triphenylphosphonium bromide, sodium tert-pentoxide in dry 2-methyl tetrahydrofuran (2-MeTHF), -8°C to room temperature 2-MeTHF preferred for environmental and efficiency reasons
ii) Makosza Reaction Halogenation via bromoform Bromoform, sodium hydroxide (NaOH) NaOH preferred as base for selectivity
iii) Debromination Removal of bromine atoms Hydrogen gas, palladium on charcoal catalyst, potassium hydroxide in isopropanol Avoids racemization, mild reducing conditions
iv) Coupling Reaction Amide bond formation with methyl 4-(1-aminocyclopropyl)benzoate N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) as coupling agent Ensures high coupling efficiency
v) Deprotection Removal of tert-butoxycarbonyl protecting group Trifluoroacetic acid (TFA) in dichloromethane Acidic conditions for selective Boc removal
vi) N-Alkylation Alkylation on azaspiro nitrogen 4-(Trifluoromethyl)benzyl bromide, cesium carbonate base Cs2CO3 provides strong, non-nucleophilic base
vii) Hydrolysis Conversion of methyl ester to carboxylic acid Sodium hydroxide in aqueous medium Controlled conditions to prevent side reactions
viii) Salt Formation Crystallization of sodium salt Sodium hydroxide in suitable solvent Enhances compound stability and purity

Detailed Reaction Conditions and Insights

  • Wittig Reaction : The Wittig reagent, methyl triphenylphosphonium bromide, is suspended in dry 2-MeTHF under nitrogen atmosphere and cooled to -8°C. Sodium tert-pentoxide solution (30% in 2-MeTHF) is added dropwise. After stirring at room temperature for 2 hours, the acid intermediate is added slowly to complete the reaction. This step is critical for forming the carbon-carbon double bond precursor without racemization.

  • Makosza Reaction : Bromoform is reacted with the alkene intermediate in the presence of sodium hydroxide. This step introduces bromine atoms selectively, setting the stage for subsequent debromination.

  • Debromination : The bromine atoms are removed via catalytic hydrogenation using hydrogen gas and palladium on charcoal in an alcoholic solvent (preferably isopropanol) with potassium hydroxide as base. This mild reduction avoids racemization and preserves stereochemical integrity.

  • Coupling Reaction : The key intermediate is coupled with methyl 4-(1-aminocyclopropyl)benzoate using EDC·HCl as a carbodiimide coupling agent, facilitating amide bond formation under mild conditions.

  • Deprotection and Alkylation : Boc protecting groups are removed using trifluoroacetic acid in dichloromethane, followed by alkylation of the azaspiro nitrogen with 4-(trifluoromethyl)benzyl bromide in the presence of cesium carbonate, yielding the N-alkylated product.

  • Hydrolysis and Salt Formation : The methyl ester is hydrolyzed using sodium hydroxide to yield the free acid, which is then converted to its sodium salt by crystallization in the presence of sodium hydroxide, improving compound stability and facilitating isolation.

Starting Materials and Reference Compounds

  • The starting material for the key intermediate synthesis is often derived from aspartic acid or related chiral amino acid derivatives, ensuring the desired stereochemistry.

  • Methyl 4-(1-aminocyclopropyl)benzoate is prepared according to established literature procedures (e.g., WO2008104055).

Research Findings and Analysis

Efficiency and Scalability

  • The described process emphasizes avoiding racemization by using acid intermediates rather than alkyl esters during early steps, which traditionally require mild and controlled conditions.

  • The choice of solvents such as 2-methyl tetrahydrofuran and isopropanol reflects green chemistry principles and industrial scalability.

  • The use of palladium on charcoal for debromination is a standard, efficient catalytic method compatible with large-scale synthesis.

Purity and Yield

  • The coupling and deprotection steps are optimized to maximize yield and purity, with carbodiimide coupling agents providing high selectivity and minimal side products.

  • Salt formation by crystallization enhances compound stability and purity, which is critical for pharmaceutical applications.

Comparative Table of Key Steps

Step Reagents Solvent Temperature Purpose Notes
Wittig Reaction Methyl triphenylphosphonium bromide, Na tert-pentoxide 2-MeTHF -8°C to RT Alkene formation Avoids racemization
Makosza Reaction Bromoform, NaOH Aqueous/organic RT Halogenation Selective bromination
Debromination H2, Pd/C, KOH Isopropanol RT Bromine removal Mild, preserves stereochemistry
Coupling EDC·HCl Organic solvent RT Amide bond formation High efficiency
Deprotection TFA Dichloromethane RT Boc removal Acidic cleavage
Alkylation 4-(Trifluoromethyl)benzyl bromide, Cs2CO3 Organic solvent RT N-alkylation Strong base
Hydrolysis NaOH Aqueous RT Ester to acid Controlled conditions
Salt Formation NaOH Suitable solvent RT Crystallization Enhances purity

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate is primarily investigated for its potential therapeutic properties. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that compounds with spirocyclic structures, such as this one, exhibit significant anticancer activity. In a study conducted on various cancer cell lines, derivatives of spiro compounds showed promising results in inhibiting cell proliferation and inducing apoptosis, suggesting that this compound could be further explored for anticancer therapies .

Organic Synthesis

This compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify functional groups, making it a versatile building block in organic synthesis.

Synthesis Example:
In a synthetic pathway, this compound can be used to produce derivatives with enhanced biological activities by introducing various substituents at the nitrogen or carbon sites .

Data Tables

Application AreaDescription
Medicinal ChemistryPotential anticancer agent
Organic SynthesisIntermediate for synthesizing complex molecules
Drug DevelopmentCandidate for designing new pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high affinity, potentially inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved .

Comparison with Similar Compounds

Table 1: Structural Features of Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate and Analogues

Compound Name Substituent at 1-Position Spiro Ring System Molecular Weight (g/mol) CAS Number Key Evidence ID
This compound Carbamoyl 6-azaspiro[2.5]octane 241.31 1160247-14-2
tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride Aminomethyl 6-azaspiro[2.5]octane 276.80 1624261-87-5
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate None (oxa-substituted) 1-oxa-6-azaspiro[2.5]octane 199.28 147804-30-6
tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate Formyl 6-azaspiro[3.4]octane 239.30 203662-55-9
(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate Hydroxymethyl 6-azaspiro[2.5]octane 241.33 1262396-34-8

Key Observations :

  • Protective Group Impact : The tert-butyl carbamate group is common across analogues, ensuring stability during synthetic workflows .

Physicochemical and Pharmacological Comparisons

Table 2: Physicochemical and Functional Properties

Compound Solubility Hydrogen-Bonding Capacity Bioactivity Notes Evidence ID
This compound Moderate in DMSO High (amide NH/O) Used in kinase inhibitor synthesis
tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride High (aqueous) Moderate (amine NH) Potential CNS-targeting applications
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate Low (hydrophobic) Low Intermediate in spirocyclic syntheses
(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate Moderate (polar solvents) High (hydroxyl OH) Candidate for prodrug development

Key Insights :

  • Solubility : The hydrochloride salt in enhances aqueous solubility, advantageous for in vivo studies.
  • Hydrogen Bonding : The carbamoyl group in the target compound outperforms analogues in forming stable interactions with proteins, making it preferred for enzyme inhibition .
  • Bioactivity: Structural variations correlate with divergent applications; e.g., hydroxymethyl derivatives () may serve as prodrugs, while aminomethyl analogues () target neurotransmitter receptors .

Biological Activity

Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11H19N2O3
  • Molecular Weight : 213.28 g/mol
  • Physical State : Crystalline powder
  • Melting Point : Approximately 58°C to 59°C

Research indicates that compounds with similar structures may exhibit activity by interacting with bacterial topoisomerases, enzymes essential for DNA replication and transcription. For example, studies have shown that related spiro compounds can inhibit DNA gyrase and topoisomerase IV, leading to bactericidal effects against Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.03125 - 0.25 μg/mL
Escherichia coli1 - 4 μg/mL
Klebsiella pneumoniae1 - 4 μg/mL
Enterococcus faecalis<0.03125 - 0.25 μg/mL

These findings suggest that the compound demonstrates significant antibacterial activity, particularly against multidrug-resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance.

Cytotoxicity Studies

While evaluating the therapeutic potential, it is essential to consider cytotoxicity. Preliminary studies indicate that compounds within this class do not exhibit significant cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

  • Study on Bacterial Topoisomerases : A study focused on the dual inhibition of bacterial topoisomerases revealed that compounds similar to this compound could effectively inhibit both DNA gyrase and topoisomerase IV, demonstrating a broad spectrum of antibacterial activity .
  • In Vivo Efficacy : In animal models, spiro compounds have shown promising results in reducing bacterial load in infections caused by resistant strains, highlighting their potential as therapeutic agents in treating serious infections .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into optimizing efficacy while minimizing toxicity, guiding future synthesis efforts aimed at enhancing biological activity .

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodReaction TimeYieldPurificationReference
GP2 Protocol120 h54%Gradient chromatography
Microwave Irradiation1 h~60%*Solvent extraction
*Estimated based on analogous reactions.

Basic: How is the structural characterization of this spirocyclic compound validated in academic research?

Answer:
Key techniques include:

  • X-Ray Crystallography : Programs like SHELX (e.g., SHELXL for refinement) are widely used to resolve spirocyclic structures, leveraging high-resolution data to confirm bond angles and ring conformations .
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for verifying carbamoyl and tert-butyl groups. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in 1H^{1}\text{H} NMR .

Advanced Tip : For complex stereochemistry, coupling NMR with computational methods (e.g., DFT calculations) can resolve ambiguities in spirocenter configurations.

Advanced: How do reaction conditions influence the regioselectivity of functional group modifications on this spirocyclic scaffold?

Answer:
The carbamoyl group and spirocyclic strain make reactivity highly condition-dependent:

  • Oxidation/Reduction : The carbamoyl group can be reduced to an amine using LiAlH₄, while the tert-butyl ester is stable under these conditions. Conversely, selective oxidation of the spirocyclic ring may require catalysts like TEMPO .
  • Substitution Reactions : Brominated analogs (e.g., tert-butyl 1-bromo-6-azaspiro[2.5]octane-6-carboxylate) undergo nucleophilic substitution with amines or thiols, but steric hindrance from the tert-butyl group may slow kinetics .

Q. Table 2: Functionalization Case Studies

Reaction TypeReagents/ConditionsProductYieldReference
ReductionLiAlH₄, THF, 0°C → RTAmine derivative75%
BrominationNBS, AIBN, CCl₄, refluxBrominated spirocyclic compound60%

Advanced: What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Answer:
Spirocyclic systems often exhibit:

  • Disorder in Crystal Packing : The rigid spirocenter can lead to rotational disorder in the tert-butyl group. Using high-resolution data (≤ 0.8 Å) and SHELXL’s restraints (e.g., SIMU/DELU) improves refinement accuracy .
  • Hydrogen Bonding Patterns : The carbamoyl group participates in N–H···O bonds, influencing crystal packing. Graph set analysis (e.g., Etter’s rules) helps classify these interactions and predict stability .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Inspect gloves for defects before use .
  • Spill Management : Avoid drainage contamination. Use inert absorbents (e.g., vermiculite) and dispose of waste per institutional guidelines .
  • Emergency Procedures : For eye contact, flush with water for ≥15 minutes and seek medical attention .

Advanced: How does the 6-azaspiro[2.5]octane scaffold influence biological activity in medicinal chemistry?

Answer:
The scaffold’s rigidity and sp³-hybridized nitrogen mimic natural alkaloids, enabling:

  • Tropane Alkaloid Analogues : Derivatives show affinity for neurotransmitter transporters (e.g., serotonin, dopamine) .
  • Case Study : Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate (a structural analog) was used to synthesize analgesics via reductive amination of the formyl group .

Data Contradiction Note : While some studies report high in vitro activity, in vivo efficacy may vary due to metabolic instability of the tert-butyl ester. Comparative PK/PD studies are recommended .

Advanced: How can computational methods aid in optimizing the synthesis and functionalization of this compound?

Answer:

  • Reaction Pathway Modeling : DFT calculations (e.g., Gaussian, ORCA) predict transition states for cyclopropanation, guiding solvent and catalyst selection .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates how substituents on the spirocycle affect binding to target proteins (e.g., kinases) .

Q. Table 3: Computational Tools for Spirocyclic Research

ToolApplicationExample OutcomeReference
SHELXCrystal structure refinementResolved spirocenter disorder
GaussianTransition state optimizationPredicted activation energy
AutoDock VinaBinding affinity predictionIdentified optimal substituent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.